4-Sulfanylbutanenitrile
Description
4-Sulfanylbutanenitrile (IUPAC: 4-(methylsulfanyl)butanenitrile) is a nitrile compound characterized by a methylthio (-SMe) group attached to the fourth carbon of a butanenitrile chain (C≡N-(CH₂)₃-S-CH₃). This compound belongs to the class of organosulfur nitriles, which exhibit unique chemical reactivity due to the interplay between the electron-withdrawing nitrile group and the sulfur-containing substituent. The methylthio group contributes moderate polarity, influencing solubility in organic solvents like chloroform or ethyl acetate .
Properties
CAS No. |
66592-88-9 |
|---|---|
Molecular Formula |
C4H7NS |
Molecular Weight |
101.17 g/mol |
IUPAC Name |
4-sulfanylbutanenitrile |
InChI |
InChI=1S/C4H7NS/c5-3-1-2-4-6/h6H,1-2,4H2 |
InChI Key |
KEDMCNJBFNYBLK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Methylsulfinyl)butanenitrile
- Structure : The sulfinyl (-SO-) group replaces the sulfanyl (-S-) in 4-sulfanylbutanenitrile, increasing polarity and oxidation state.
- Physical Properties: Molecular formula: C₅H₉NOS Molecular weight: 131.2 g/mol Solubility: Soluble in chloroform and ethyl acetate; appears as a colorless oil .
- Reactivity : The sulfinyl group enhances electrophilicity at the sulfur atom, making it more reactive in oxidation-reduction reactions compared to the thioether group in this compound.
- Applications : Sulfinyl nitriles are intermediates in pharmaceutical synthesis, particularly in prodrugs targeting sulfur-dependent enzymes .
4-(tert-Butylsulfanyl)butanenitrile
- Structure : Features a bulky tert-butyl (-C(CH₃)₃) group attached to sulfur.
- Physical Properties: Molecular formula: C₈H₁₅NS Molecular weight: 157.28 g/mol Solubility: Lower polarity due to the bulky substituent; likely soluble in nonpolar solvents .
- Reactivity : Steric hindrance from the tert-butyl group reduces nucleophilic substitution rates compared to this compound.
- Applications : Used in polymer chemistry as a chain-transfer agent or stabilizer due to its steric protection .
4-(Dimethylamino)-2-(phenylsulfonyl)butanenitrile
- Structure: Combines a sulfonyl (-SO₂-) group and dimethylamino (-N(CH₃)₂) substituent.
- Physical Properties :
- Molecular formula: C₁₂H₁₆N₂O₂S
- Molecular weight: 252.34 g/mol
- Reactivity: The sulfonyl group is strongly electron-withdrawing, activating the nitrile for nucleophilic addition. The dimethylamino group provides basicity, enabling pH-dependent reactivity .
- Applications: Potential use in agrochemicals or as a ligand in catalytic systems .
2-(4-Chlorophenyl)-3-oxobutanenitrile
- Structure : Contains a chlorophenyl and ketone group adjacent to the nitrile.
- Physical Properties: Molecular formula: C₁₀H₈ClNO Molecular weight: 193.63 g/mol .
- Reactivity: The ketone group enables condensation reactions (e.g., Knoevenagel), while the chlorophenyl moiety directs electrophilic aromatic substitution.
- Applications : Intermediate in heterocyclic synthesis, such as pyrimidines or triazines .
Data Table: Comparative Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|
| This compound | C₅H₉NS | 115.20 | -SMe, -C≡N | Organic solvents (e.g., CHCl₃) | Organic synthesis intermediates |
| 4-(Methylsulfinyl)butanenitrile | C₅H₉NOS | 131.20 | -SO-, -C≡N | CHCl₃, ethyl acetate | Pharmaceutical intermediates |
| 4-(tert-Butylsulfanyl)butanenitrile | C₈H₁₅NS | 157.28 | -S-C(CH₃)₃, -C≡N | Nonpolar solvents | Polymer stabilizers |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | -Cl-C₆H₄, -CO-, -C≡N | Polar aprotic solvents | Heterocyclic synthesis |
Key Research Findings
- Electronic Effects : Sulfur oxidation state (sulfanyl vs. sulfinyl/sulfonyl) significantly alters reactivity. Sulfonyl groups increase electrophilicity, enhancing nitrile participation in cycloaddition reactions .
- Steric Influence : Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve thermal stability in polymer applications .
- Biological Relevance : Sulfinyl and sulfonyl derivatives show higher bioactivity in enzyme inhibition compared to thioether analogs, likely due to improved binding affinity .
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